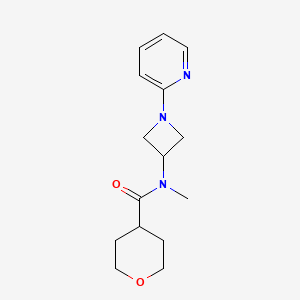
N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)oxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)oxane-4-carboxamide, also known as AZD-2461, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a poly-ADP-ribose polymerase (PARP) inhibitor that is used to treat various types of cancers, including ovarian, breast, and prostate cancer.
Mechanism of Action
N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)oxane-4-carboxamide works by inhibiting the activity of PARP enzymes, which are involved in DNA repair. PARP enzymes are overactive in cancer cells, and N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)oxane-4-carboxamide inhibits their activity, leading to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)oxane-4-carboxamide has been shown to have minimal toxicity in healthy cells, making it a promising therapeutic agent for cancer treatment. It has also been shown to increase the effectiveness of chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)oxane-4-carboxamide has several advantages in laboratory experiments, including its high specificity for PARP enzymes and its ability to increase the effectiveness of other cancer treatments. However, its synthesis is complex and requires expertise in organic chemistry, which can limit its availability for research purposes.
Future Directions
Future research on N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)oxane-4-carboxamide could focus on optimizing its synthesis to increase its availability for research purposes. Additionally, further studies could investigate its effectiveness in treating other types of cancer and its potential use in combination with other cancer treatments. Finally, research could focus on identifying biomarkers that could predict patient response to N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)oxane-4-carboxamide treatment.
Synthesis Methods
The synthesis of N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)oxane-4-carboxamide involves multiple steps and requires expertise in organic chemistry. The initial step involves the preparation of 2-chloronicotinic acid, which is then converted to an amide intermediate. The amide intermediate is then reacted with N-methylazetidine to form the final product, N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)oxane-4-carboxamide.
Scientific Research Applications
N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)oxane-4-carboxamide has been extensively studied for its anti-cancer properties. It has been shown to be effective in inhibiting the growth of cancer cells and increasing the sensitivity of cancer cells to chemotherapy. N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)oxane-4-carboxamide has also been shown to be effective in treating cancers that are resistant to other PARP inhibitors.
properties
IUPAC Name |
N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-17(15(19)12-5-8-20-9-6-12)13-10-18(11-13)14-4-2-3-7-16-14/h2-4,7,12-13H,5-6,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMJHMBPOFLPJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]oxane-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-(2-ethoxyethyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2826073.png)
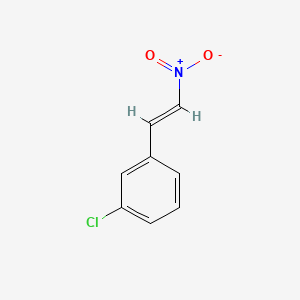
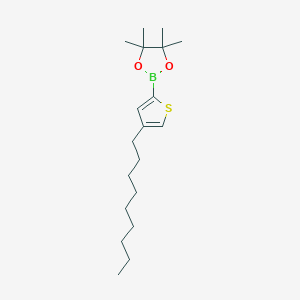


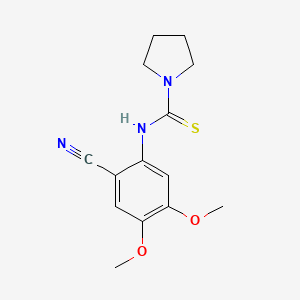
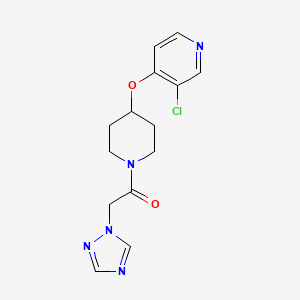
![N-cyclopentyl-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-4-carboxamide](/img/structure/B2826089.png)


![2-[4-(2,5-dichlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2826092.png)

